molecular formula C23H25BrN2O4S B298471 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No. B298471
M. Wt: 505.4 g/mol
InChI Key: FPSBUJPZGOYEJD-VQIHVGMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one, also known as BZML, is a synthetic compound that belongs to the thiazolidinone family. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one exerts its biological activity by inhibiting the activity of enzymes such as tyrosinase and acetylcholinesterase. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been shown to reduce blood glucose levels in diabetic rats and improve memory impairment in Alzheimer's disease models.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has several advantages for lab experiments, including its easy synthesis, stability, and low toxicity. However, its solubility in water is limited, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. One potential area of research is the development of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets and signaling pathways involved in the biological activity of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one. The potential use of 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one in combination with other drugs for the treatment of various diseases is also an interesting area for future research.

Synthesis Methods

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one can be synthesized using a two-step process. The first step involves the condensation of 5-bromo-3-ethoxy-2-hydroxybenzaldehyde and isobutyraldehyde in the presence of a base to form the corresponding Schiff base. The second step involves the reaction of the Schiff base with 4-methoxyaniline and thioamide to form 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one.

Scientific Research Applications

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

Product Name

5-(5-Bromo-3-ethoxy-2-hydroxybenzylidene)-3-isobutyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one

Molecular Formula

C23H25BrN2O4S

Molecular Weight

505.4 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H25BrN2O4S/c1-5-30-19-12-16(24)10-15(21(19)27)11-20-22(28)26(13-14(2)3)23(31-20)25-17-6-8-18(29-4)9-7-17/h6-12,14,27H,5,13H2,1-4H3/b20-11-,25-23?

InChI Key

FPSBUJPZGOYEJD-VQIHVGMLSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C)Br

SMILES

CCOC1=C(C(=CC(=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C)O

Canonical SMILES

CCOC1=CC(=CC(=C1O)C=C2C(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CC(C)C)Br

Origin of Product

United States

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